2-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine -

2-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Catalog Number: EVT-4495277
CAS Number:
Molecular Formula: C19H17N9O2
Molecular Weight: 403.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound belonging to the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine class of molecules. These molecules have gained significant attention in scientific research due to their potential biological activities, particularly as antagonists for adenosine receptors [, ].

Synthesis Analysis
  • Oxidative Cyclization: This method involves reacting a substituted pyrazolo[3,4-d]pyrimidine with an oxidizing agent like FeCl3 in ethanol to form the tricyclic pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core [].
  • Dimroth Rearrangement: This rearrangement reaction can be employed to synthesize specific isomers of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines by rearranging the substituents on the tricyclic core [, ].
Applications
  • Adenosine Receptor Pharmacology: Investigating its potential as an adenosine receptor antagonist, specifically targeting A2A and A3 receptors, which are implicated in various physiological processes like neurotransmission, inflammation, and cardiovascular function [, ].

7-(2-(4-(4-(2-[18F]Fluoroethoxy)phenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine ([18F]MNI-444)

  • Compound Description: [18F]MNI-444 is a radiolabeled compound developed as a PET radiotracer for mapping adenosine A2A receptors in the brain. []
  • Relevance: This compound shares the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure with 2-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. The key structural difference lies in the substitution at the 7-position, with [18F]MNI-444 featuring a 2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine moiety and the target compound having a 7-phenyl group. This structural similarity highlights the importance of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core in designing A2A receptor ligands. []

7-(2-(4-(2-Fluoro-4-[123I]iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-imidazo[1,2-c]pyrazolo[4,3-e]pyrimidin-5-amine ([123I]MNI-420)

  • Compound Description: [123I]MNI-420 is another radiolabeled compound, designed as a SPECT radiopharmaceutical for mapping adenosine A2A receptors in the brain. []
  • Relevance: This compound is structurally similar to both [18F]MNI-444 and 2-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. It shares the core 2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine moiety with [18F]MNI-444, while possessing a similar substitution pattern at the 7-position to the target compound. The presence of a 7-(2-(4-(2-fluoro-4-[123I]iodophenyl)piperazin-1-yl)ethyl) group in [123I]MNI-420 compared to the 2-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl] group in the target compound demonstrates modifications explored in this chemical space for A2A receptor binding. []

2-(Furan-2-yl)7-(2-(4-(4-(2-methoxyethoxy)phenyl)piperazin-1-yl)ethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine (Preladenant)

  • Compound Description: Preladenant is an adenosine A2A receptor antagonist investigated in phase III clinical trials for treating Parkinson's disease. []
  • Relevance: This compound shares the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure with 2-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. The presence of a 2-(furan-2-yl) group at the 2-position and a 7-(2-(4-(4-(2-methoxyethoxy)phenyl)piperazin-1-yl)ethyl) group at the 7-position in Preladenant, compared to a phenyl group at the 7-position and a 2-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl] group at the 2-position in the target compound, highlights the structural diversity explored within this class of compounds for A2A receptor modulation. []

3-Substituted-9-(1,1′-biphenyl-4-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines

  • Compound Description: This series of compounds represents a class of potent xanthine oxidase inhibitors. []
  • Relevance: These compounds are structurally related to 2-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine as they share the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine core, which is a structural isomer of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold. The presence of a biphenyl group at the 9-position and a phenyl group at the 7-position, compared to the alkyl chain substituents in the target compound, further emphasizes the structural variations explored within this chemical class for different biological targets. []

2-Substituted-9-(1,1′-biphenyl-4-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines

  • Compound Description: This series represents another class of potent xanthine oxidase inhibitors. []
  • Relevance: These compounds are directly relevant as they share the same core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure as 2-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. The key differences lie in the 2- and 9-position substituents. While the target compound has a 2-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl] group at the 2-position, this series features various substituents. Similarly, the presence of a 9-(1,1′-biphenyl-4-yl) group in this series compared to a phenyl group in the target compound highlights the modifications explored around the core scaffold. []

5-{[(4-Methoxy-phenyl)carbamoyl]amino}-(2-furan-2-yl)-8-methyl-8H-pyrrolo[3,4-e][1,2,4]triazolo[1,5-c]pyrimidine

  • Compound Description: This compound is a potent and selective antagonist for the human adenosine A3 receptor. []
  • Relevance: Although this compound features a pyrrolo[3,4-e][1,2,4]triazolo[1,5-c]pyrimidine core, which is a 7-deaza analog of the target compound's pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, its inclusion is relevant for comparing structure-activity relationships. The research highlights that the pyrrolo[3,4-e][1,2,4]triazolo[1,5-c]pyrimidine core, lacking the N7 nitrogen present in the target compound, can still bind to adenosine receptors, but with altered selectivity profiles. []

(R)-4-Allyl-8-ethyl-7,8-dihydro-2-(3-methoxy-1-methyl-1H-pyrazol-5-yl)-1H-imidazo[2,1-i]purin-5(4H)-one

  • Compound Description: This compound is a potent and selective human adenosine A3 receptor antagonist. []
  • Relevance: Although structurally distinct from the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core of the target compound, this compound is included as it represents another class of potent and selective A3 antagonists. The research suggests that different scaffolds can achieve high affinity and selectivity for the A3 receptor, providing insights into alternative pharmacophores for targeting this receptor. []

Properties

Product Name

2-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

IUPAC Name

4-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Molecular Formula

C19H17N9O2

Molecular Weight

403.4 g/mol

InChI

InChI=1S/C19H17N9O2/c1-12-17(28(29)30)13(2)25(23-12)9-8-16-22-19-15-10-21-27(14-6-4-3-5-7-14)18(15)20-11-26(19)24-16/h3-7,10-11H,8-9H2,1-2H3

InChI Key

GBCBXDUEIWGFKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5)C)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.